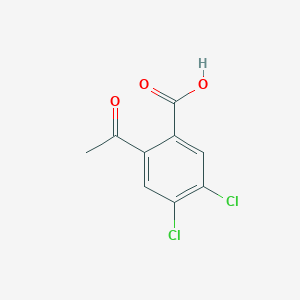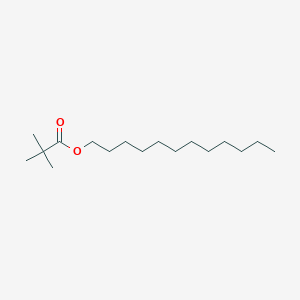![molecular formula C19H34INO2 B14266541 N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide CAS No. 139312-30-4](/img/structure/B14266541.png)
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a trimethylammonium group attached to an ethan-1-aminium backbone, which is further substituted with a phenoxy group bearing an octyloxy chain. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxyphenol.
Etherification: The octyloxyphenol is then reacted with 2-chloroethyltrimethylammonium chloride under basic conditions to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced derivatives of the phenoxy group.
Hydrolysis: Phenol and corresponding alkyl derivatives.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial cleaners.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. It interacts with molecular targets such as cell membranes, leading to increased permeability and potential cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
- N,N,N-Trimethyl-1-oxo-1-phenoxy-2-dodecanaminium bromide
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide
Uniqueness
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is unique due to its specific structure, which imparts distinct surfactant properties. The presence of the octyloxy chain and the phenoxy group enhances its ability to interact with hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
139312-30-4 |
|---|---|
Formule moléculaire |
C19H34INO2 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
trimethyl-[2-(4-octoxyphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H34NO2.HI/c1-5-6-7-8-9-10-16-21-18-11-13-19(14-12-18)22-17-15-20(2,3)4;/h11-14H,5-10,15-17H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PIRDLKVCJSVJCV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


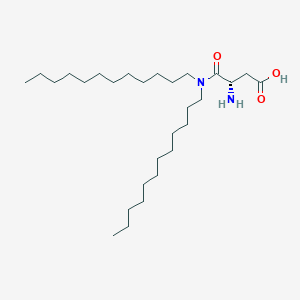
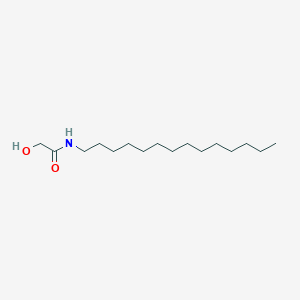
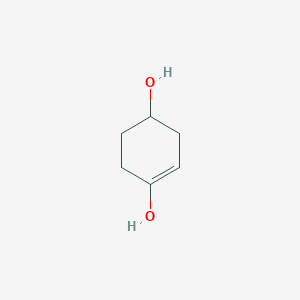
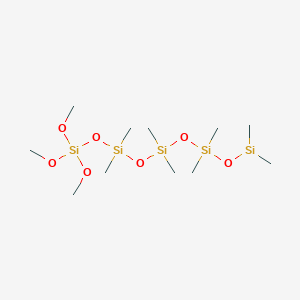
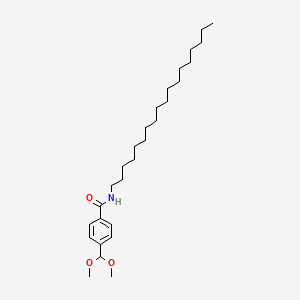

![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
